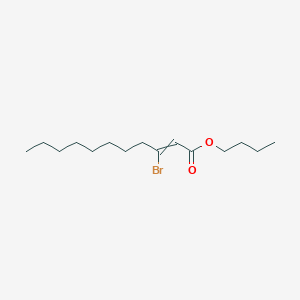
Butyl 3-bromoundec-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-bromoundec-2-enoate is an organic compound with the molecular formula C15H27BrO2 It is an ester derived from the reaction of butanol and 3-bromoundec-2-enoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyl 3-bromoundec-2-enoate can be synthesized through the esterification of 3-bromoundec-2-enoic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-bromoundec-2-enoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: Formation of butyl 3-hydroxyundec-2-enoate.
Reduction: Formation of butyl 3-bromoundec-2-enol.
Oxidation: Formation of 3-bromoundec-2-enoic acid.
Wissenschaftliche Forschungsanwendungen
Butyl 3-bromoundec-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Wirkmechanismus
The mechanism of action of butyl 3-bromoundec-2-enoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the compound acts as a reactant that undergoes chemical transformations to form desired products. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 3-chloroundec-2-enoate
- Butyl 3-iodoundec-2-enoate
- Butyl 3-fluoroundec-2-enoate
Uniqueness
Butyl 3-bromoundec-2-enoate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom makes the compound more reactive in substitution reactions compared to its chloro, iodo, and fluoro counterparts. This reactivity is advantageous in various synthetic applications, making this compound a valuable compound in organic chemistry.
Eigenschaften
CAS-Nummer |
832734-27-7 |
|---|---|
Molekularformel |
C15H27BrO2 |
Molekulargewicht |
319.28 g/mol |
IUPAC-Name |
butyl 3-bromoundec-2-enoate |
InChI |
InChI=1S/C15H27BrO2/c1-3-5-7-8-9-10-11-14(16)13-15(17)18-12-6-4-2/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
QEOMIYDYRBIKIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=CC(=O)OCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(E)-2-Phenylvinyl]-2H-chromen-2-one](/img/structure/B14198752.png)
![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
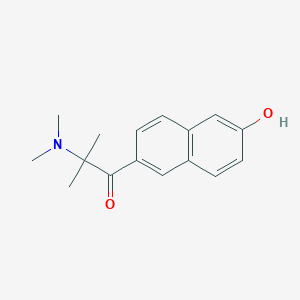

![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)

![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)

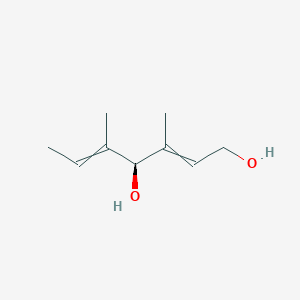
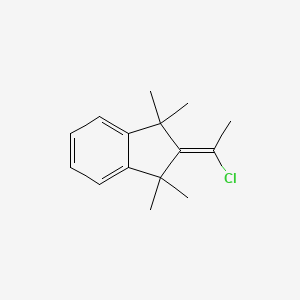
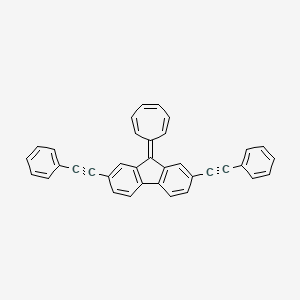
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
